molecular formula C19H23ClN4O3 B1417683 tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1235407-36-9

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B1417683
M. Wt: 390.9 g/mol
InChI Key: GJBKSHZYWGUBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541588B2

Procedure details

tert-Butyl piperazine-1-carboxylate (24.0 mg, 0.125 mmol) was added to a mixture of 4-chloro-2-(2-chloropyrimidin-4-yl)phenol (Preparation 874, 30.1 mg, 0.125 mmol), and triethylamine (61.2 uL, 0.437 mmol) in isopropyl alcohol (0.2 mL, 3 mmol). The reaction mixture was stirred at ambient temperature. After 18 hours, LC/MS analysis indicated the reaction was not complete. The reaction mixture was heated 30 minutes at 70° C. then cooled to ambient temperature. The reaction mixture was diluted with ethyl acetate, washed with water then brine, dried over sodium sulfate, filtered, and concentrated to give the product as a light brown paste (50 mg, 100%).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
61.2 μL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([C:22]2[CH:27]=[CH:26][N:25]=[C:24](Cl)[N:23]=2)[CH:16]=1.C(N(CC)CC)C.C(O)(C)C>C(OCC)(=O)C>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([C:22]2[CH:27]=[CH:26][N:25]=[C:24]([N:4]3[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]3)[N:23]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
30.1 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C1=NC(=NC=C1)Cl
Name
Quantity
61.2 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated 30 minutes at 70° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product as a light brown paste (50 mg, 100%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=CC(=C(C1)C1=NC(=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.